molecular formula C12H20N4O4 B3252523 t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate CAS No. 2171318-37-7

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No.: B3252523
CAS No.: 2171318-37-7
M. Wt: 284.31
InChI Key: NCHXEAGIWSWNNT-UHFFFAOYSA-N
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Description

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C12H20N4O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

The synthesis of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-isobutyl-4-nitro-1H-pyrazole with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Oxidation: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

    Medicine: Research into the pharmacological properties of this compound has shown potential for the development of new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as:

    t-Butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate: This compound has a butyl group instead of an isobutyl group, which may affect its reactivity and biological activity.

    t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate: The position of the nitro group on the pyrazole ring is different, which can influence the compound’s chemical properties and interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-[1-(2-methylpropyl)-4-nitropyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-8(2)6-15-7-9(16(18)19)10(14-15)13-11(17)20-12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHXEAGIWSWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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